![molecular formula C13H11ClN4O B11845843 4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11845843.png)
4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused ring system containing both pyrazole and pyrimidine rings. The presence of a chloro group and a methoxy-2-methylphenyl substituent further enhances its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyrimidine intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can exhibit different chemical and biological properties.
Scientific Research Applications
4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-2-methylphenylboronic acid
- 2-Chloromethyl-3,5-dimethyl-4-(alkoxy)-2-(chloromethyl)-pyridine derivatives
- 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride
Uniqueness
4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine stands out due to its unique pyrazolo[3,4-d]pyrimidine core structure, which imparts distinct chemical and biological properties
Biological Activity
4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound exhibits diverse biological activities, particularly in medicinal chemistry, where it has been explored for its potential as an anticancer agent and an inhibitor of various kinases.
Chemical Structure and Properties
The chemical formula for this compound is C13H12ClN5O with a molecular weight of approximately 274.71 g/mol. The presence of substituents such as chloro and methoxy groups enhances its chemical properties and biological activities.
Biological Activity Overview
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit a range of biological activities, including:
- Anticancer Effects : Many derivatives have shown promising results against various cancer cell lines.
- Kinase Inhibition : These compounds often act as inhibitors of key signaling pathways involved in cancer progression.
The mechanism by which this compound exerts its biological effects includes:
- Inhibition of Epidermal Growth Factor Receptor (EGFR) : This compound has been evaluated for its ability to inhibit EGFR, which is critical in many cancers. For instance, studies have shown that certain derivatives can significantly inhibit the proliferation of A549 and HCT-116 cancer cells with IC50 values indicating strong activity against both wild-type and mutant forms of EGFR .
- Induction of Apoptosis : Research has demonstrated that this compound can induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio and activating caspases .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Anti-Proliferative Activity :
- Cell Cycle Arrest :
-
Structural Activity Relationship (SAR) :
- The unique combination of substituents in this compound enhances its binding affinity to target proteins involved in cancer progression .
Comparative Analysis
A comparison table highlighting structural features and biological activities of similar compounds is provided below:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1H-Pyrazolo[3,4-b]quinoline | Fused pyrazole and quinoline rings | Antimicrobial properties |
5-Amino-pyrazolo[3,4-d]pyrimidine | Amino group at position 5 | Anti-inflammatory effects |
7-Methyl-thiazolo[5,4-d]pyrimidine | Thiazole substitution | Antitumor activity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine, and how are reaction conditions optimized?
The compound is typically synthesized via multistep heterocyclic condensation reactions. A common approach involves coupling pyrazole precursors with substituted pyrimidines under nucleophilic aromatic substitution conditions. Key steps include:
- Halogenation : Introduction of the chloro group at the 4-position using POCl₃ or PCl₅ under reflux .
- Substitution : Reaction of the intermediate with 4-methoxy-2-methylphenyl groups via Buchwald-Hartwig amination or Ullmann coupling .
- Optimization : Critical parameters include solvent choice (e.g., dry acetonitrile or DMF), temperature control (80–120°C), and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling). Yields >70% are achievable with rigorous exclusion of moisture .
Q. How is structural confirmation performed for this compound?
Structural elucidation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.3 ppm, methyl groups at δ 2.3–2.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 315.08) .
- X-ray Crystallography : For unambiguous assignment of fused pyrazolo-pyrimidine core geometry and substituent orientation .
Q. What preliminary biological activities have been reported?
The compound exhibits kinase inhibitory activity, particularly against CDK2 (IC₅₀ ~50 nM) and VEGFR-2 (IC₅₀ ~120 nM), as shown in enzymatic assays . Cellular studies in cancer models (e.g., HCT-116 colon carcinoma) demonstrate dose-dependent antiproliferative effects (EC₅₀ ~1.2 µM) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies in IC₅₀ values (e.g., CDK2 inhibition ranging from 50–300 nM) may arise from:
- Assay Conditions : Variations in ATP concentration (10 µM vs. 100 µM) or buffer pH .
- Compound Purity : HPLC purity thresholds (>95% vs. <90%) significantly impact activity .
- Cell Line Heterogeneity : Differences in kinase expression levels across models (e.g., HeLa vs. MCF-7) . Methodological Recommendation : Standardize assays using recombinant kinases and include internal controls (e.g., staurosporine for kinase inhibition) .
Q. What strategies improve solubility and bioavailability for in vivo studies?
The compound’s low aqueous solubility (<10 µg/mL) can be addressed via:
- Prodrug Design : Introduce phosphate or acetate groups at the 4-chloro position to enhance hydrophilicity .
- Nanoparticle Formulation : Encapsulation in PEGylated liposomes (size: 80–120 nm) improves plasma half-life from 2 h to >8 h in murine models .
- Co-crystallization : Use of co-solvents (e.g., β-cyclodextrin) increases solubility by 15-fold without altering activity .
Q. How do substituent modifications impact target selectivity?
SAR studies reveal:
- Methoxy Group (4-position) : Essential for CDK2 binding; replacement with ethoxy reduces activity 5-fold .
- Chloro Substituent : Critical for VEGFR-2 inhibition; fluorination at this position shifts selectivity toward FLT3 .
- Methyl Group (2-position) : Steric hindrance from bulkier groups (e.g., isopropyl) decreases cellular uptake by 40% . Experimental Design : Parallel synthesis of analogs with systematic substituent variation, followed by kinase profiling panels (e.g., Eurofins KinaseProfiler) .
Q. Data Contradiction Analysis
Q. Key Structural and Pharmacokinetic Data
Property | Value | Reference |
---|---|---|
Molecular Weight | 314.74 g/mol | |
LogP (Predicted) | 3.2 ± 0.3 | |
Plasma Protein Binding | 92% (mouse) | |
Metabolic Stability | t₁/₂ = 45 min (human liver microsomes) |
Properties
Molecular Formula |
C13H11ClN4O |
---|---|
Molecular Weight |
274.70 g/mol |
IUPAC Name |
4-chloro-1-(4-methoxy-2-methylphenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C13H11ClN4O/c1-8-5-9(19-2)3-4-11(8)18-13-10(6-17-18)12(14)15-7-16-13/h3-7H,1-2H3 |
InChI Key |
ZKPVHVGDBYAHDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)N2C3=C(C=N2)C(=NC=N3)Cl |
Origin of Product |
United States |
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